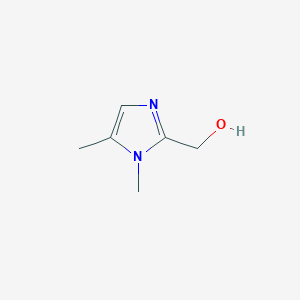![molecular formula C12H15ClF3N3O B2900575 2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one CAS No. 2411224-45-6](/img/structure/B2900575.png)
2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one, also known as CPP, is a chemical compound used in scientific research. It is a synthetic compound that has been developed for its potential use as a tool in neuroscience research. CPP is known to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity.
Wirkmechanismus
2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one is known to interact with the NMDA receptor by binding to a specific site on the receptor known as the glycine site. This binding enhances the activity of the receptor, leading to increased calcium influx and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance synaptic plasticity and improve learning and memory in animal models. Additionally, 2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one has been shown to have neuroprotective effects, potentially making it a useful tool in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the receptor in isolation without the confounding effects of other neurotransmitter systems. However, one limitation of using 2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are several future directions for research involving 2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one. One area of interest is the potential therapeutic use of 2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, researchers are interested in developing new compounds based on 2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one that may have improved efficacy and safety profiles. Finally, continued research into the mechanisms underlying the interaction between 2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one and the NMDA receptor may lead to new insights into the role of the receptor in learning and memory.
Synthesemethoden
2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one can be synthesized using a variety of methods. One common method involves the reaction of 3-(trifluoromethyl)pyrazole with 1-(piperidin-1-yl)propan-1-one in the presence of a chlorinating agent such as thionyl chloride. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one is commonly used in neuroscience research to study the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, which is the ability of synapses to change their strength over time. By studying the NMDA receptor, researchers hope to gain a better understanding of the mechanisms underlying learning and memory.
Eigenschaften
IUPAC Name |
2-chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClF3N3O/c1-8(13)11(20)18-5-2-3-9(7-18)19-6-4-10(17-19)12(14,15)16/h4,6,8-9H,2-3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPOQDDECPVIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N2C=CC(=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2900498.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)pivalamide](/img/structure/B2900500.png)

![2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2900503.png)

![1-[2-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2900506.png)

![2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2900510.png)

![1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2900512.png)

